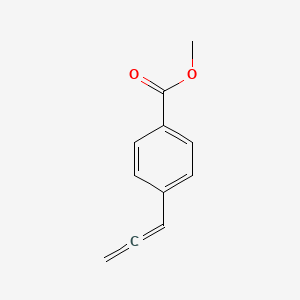

Methyl 4-(propa-1,2-dien-1-yl)benzoate

Description

Methyl 4-(propa-1,2-dien-1-yl)benzoate is a benzoate ester derivative featuring a propargyl (allene) substituent at the para position of the aromatic ring. Propargyl-containing compounds are of interest in organic synthesis due to their reactivity in cycloaddition reactions and as intermediates in pharmaceuticals or agrochemicals. The allene moiety may confer unique electronic and steric characteristics, influencing solubility, stability, and biological activity .

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

InChI |

InChI=1S/C11H10O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h4-8H,1H2,2H3 |

InChI Key |

VCCRIYKREXZIAD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(propa-1,2-dien-1-yl)benzoate can be achieved through several methods. One common approach involves the reaction of 4-bromomethylbenzoate with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(propa-1,2-dien-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The allene group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the allene group into alkenes or alkanes.

Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of epoxides or hydroxylated derivatives.

Reduction: Formation of alkenes or alkanes.

Substitution: Halogenated benzoate derivatives.

Scientific Research Applications

Methyl 4-(propa-1,2-dien-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(propa-1,2-dien-1-yl)benzoate involves its interaction with various molecular targets. The allene group can participate in cycloaddition reactions, forming cyclic compounds. Additionally, the benzoate moiety can undergo electrophilic aromatic substitution, leading to the formation of substituted aromatic compounds. These reactions are facilitated by the unique electronic properties of the allene and benzoate groups.

Comparison with Similar Compounds

Key Observations :

- Methoxy groups (C6) may improve solubility but reduce metabolic stability .

- Heterocyclic vs. Allenyl Systems : The benzimidazole derivative (Compound 1) exhibits rigid planar geometry, contrasting with the linear allene group in the target compound. This difference could influence binding affinity in biological targets .

- Applications : Halogenated analogs like bromopropylate demonstrate pesticidal utility, suggesting that the propargyl group in Methyl 4-(propa-1,2-dien-1-yl)benzoate might be explored for similar agrochemical roles .

Biological Activity

Methyl 4-(propa-1,2-dien-1-yl)benzoate, also known as methyl 4-(prop-2-yn-1-yl)benzoate, is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is an organic compound characterized by the presence of a benzoate moiety with a propadienyl substituent. Its molecular formula is C12H12O2, and it exhibits a colorless liquid form under standard conditions. The compound's structure can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study conducted by , the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. In one study, the compound showed a dose-dependent increase in free radical scavenging activity. The following table summarizes the results from DPPH radical scavenging assays:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This suggests that this compound could be beneficial in preventing oxidative stress-related diseases.

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in oxidative stress and microbial defense. The compound's structure allows it to penetrate cell membranes effectively, leading to disruption of microbial cell integrity and modulation of redox-sensitive signaling pathways.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The compound was tested against various cancer types, including breast and colorectal cancers. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HT29 (Colorectal Cancer) | 20 | ROS generation |

Q & A

Q. What are the common synthetic routes for Methyl 4-(propa-1,2-dien-1-yl)benzoate, and how is reaction progress monitored?

Synthesis typically involves coupling reactions, such as palladium-catalyzed cross-coupling to introduce the propargyl (allene) group to the benzoate scaffold. Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation . For example, HPLC methods optimized for similar esters (e.g., methylparaben derivatives) are adapted to assess purity and reaction completion . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structural integrity, particularly the allene proton signals (δ 5.0–6.0 ppm) and ester carbonyl peaks (δ 165–170 ppm) .

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated using a combination of:

- Melting point analysis : Sharp melting points (e.g., 139–140°C for structurally related benzoates) indicate high crystallinity and purity .

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies impurities .

- Spectroscopy : - and -NMR resolve structural anomalies, while high-resolution mass spectrometry (HRMS) confirms molecular ion accuracy (±0.001 Da) .

Q. What are the key spectroscopic techniques for characterizing this compound?

- NMR : -NMR identifies protons on the allene group (distinct coupling patterns) and aromatic rings. -NMR confirms carbonyl (C=O) and allene carbons .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm) and allene C=C (~1950 cm) are diagnostic.

- HRMS : Provides exact mass confirmation (e.g., [M+H] or [M+Na]) to rule out isotopic or fragmentary interference .

Advanced Research Questions

Q. How can computational methods assist in predicting the reactivity of the allene group in this compound?

Density functional theory (DFT) calculations model the electron density and frontier molecular orbitals (HOMO/LUMO) of the allene moiety, predicting sites for electrophilic or nucleophilic attacks. For example, the electron-deficient allene may undergo [2+2] cycloaddition or conjugate addition, guided by computed transition-state energies . Software like Gaussian or ORCA is used to optimize geometries and simulate reaction pathways.

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts) reported for this compound?

Discrepancies often arise from solvent effects, concentration, or impurities. To resolve:

- Standardize conditions : Use deuterated solvents (e.g., CDCl) and consistent concentrations.

- High-field NMR : Higher magnetic fields (e.g., 400–600 MHz) improve signal resolution for overlapping peaks .

- Computational validation : Compare experimental -NMR shifts with DFT-predicted values (software: ACD/Labs or MestReNova) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Catalyst selection : Palladium/copper systems enhance coupling efficiency for allene introduction.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .

- Temperature control : Low temperatures (−78°C to 0°C) suppress side reactions during sensitive steps.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates high-purity product .

Q. How does the electron-deficient allene moiety influence the compound’s reactivity in nucleophilic additions?

The allene group’s sp-hybridized carbons exhibit high electrophilicity, facilitating nucleophilic attacks at the central carbon. For example:

- Thiol additions : Thiols selectively add to the allene under basic conditions, forming thioether derivatives.

- Cycloadditions : The allene participates in [2+2] reactions with electron-rich dienophiles, validated by kinetic studies on analogous systems .

Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of this compound?

Contradictions may stem from differing experimental setups (e.g., heating rate, atmosphere). To reconcile:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert (N) vs. oxidative (O) conditions.

- DSC (Differential Scanning Calorimetry) : Quantify exothermic/endothermic transitions to identify degradation pathways.

- Reproduce literature methods : Strictly adhere to reported protocols to isolate variables (e.g., solvent purity, catalyst batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.